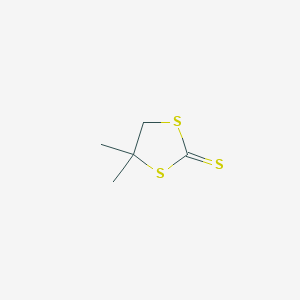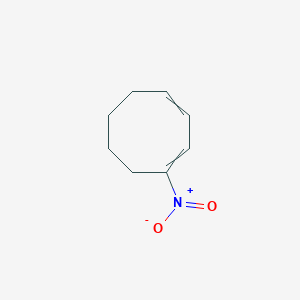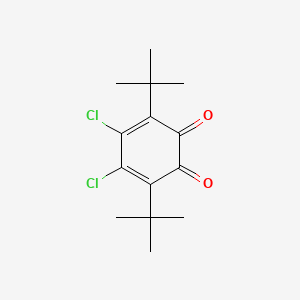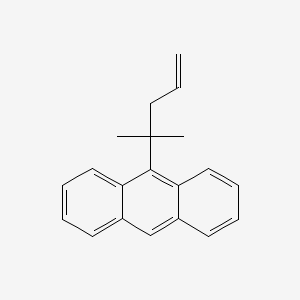
3-(Methoxymethoxy)hex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methoxymethoxy)hex-1-ene is an organic compound belonging to the class of alkenes, characterized by the presence of a carbon-carbon double bond. The compound’s structure includes a hexene backbone with a methoxymethoxy substituent at the third carbon position. This unique structural feature imparts specific chemical properties and reactivity to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(Methoxymethoxy)hex-1-ene can be synthesized through various organic reactions. One common method involves the reaction of hex-1-ene with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the methoxymethyl group is introduced at the third carbon position of hex-1-ene.
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Methoxymethoxy)hex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bond to a single bond, forming hexane derivatives.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as meta-chloroperoxybenzoic acid (mCPBA) are commonly used for epoxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the double bond.
Substitution: Strong bases like sodium hydride (NaH) facilitate nucleophilic substitution reactions.
Major Products Formed
Epoxidation: Formation of epoxides.
Reduction: Formation of hexane derivatives.
Substitution: Formation of various substituted hexenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Methoxymethoxy)hex-1-ene finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Methoxymethoxy)hex-1-ene involves its interaction with specific molecular targets. The compound’s double bond and methoxymethoxy group enable it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Hex-1-ene: A simple alkene with a similar backbone but lacking the methoxymethoxy group.
3-Methoxy-1-hexene: Similar structure but with a methoxy group instead of methoxymethoxy.
3-Methylhex-1-ene: Contains a methyl group at the third position instead of methoxymethoxy.
Uniqueness
3-(Methoxymethoxy)hex-1-ene is unique due to the presence of the methoxymethoxy group, which imparts distinct chemical properties and reactivity. This functional group enhances the compound’s versatility in various chemical reactions and applications.
Propiedades
Número CAS |
104620-58-8 |
|---|---|
Fórmula molecular |
C8H16O2 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
3-(methoxymethoxy)hex-1-ene |
InChI |
InChI=1S/C8H16O2/c1-4-6-8(5-2)10-7-9-3/h5,8H,2,4,6-7H2,1,3H3 |
Clave InChI |
IQXDWNLDENVLFP-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C=C)OCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dimethyl-4-{2-[(5E)-5-(phenylimino)-1,3,4-thiadiazol-2(5H)-ylidene]hydrazinyl}aniline](/img/structure/B14321176.png)


![{2-Ethyl-3-[2-(2-ethylphenyl)hydrazinylidene]oxan-2-yl}acetic acid](/img/structure/B14321195.png)

![1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole](/img/structure/B14321212.png)


![3,3'-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid]](/img/structure/B14321227.png)





